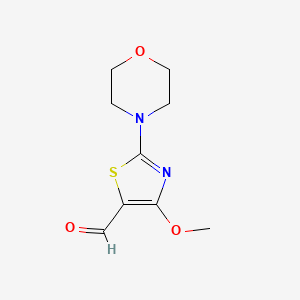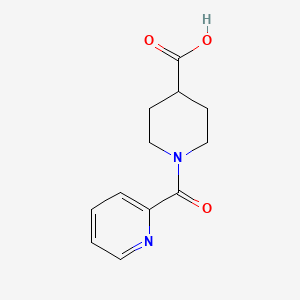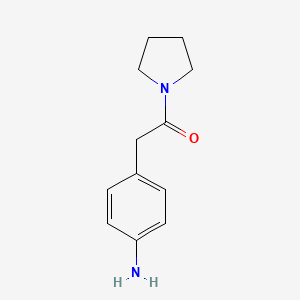
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a methoxy group, a morpholine ring, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-methoxythiazole with morpholine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Methoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.
Reduction: 4-Methoxy-2-morpholin-4-yl-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine
It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for incorporation into materials that require specific functional characteristics .
作用机制
The mechanism of action of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring and thiazole moiety may play a role in binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
相似化合物的比较
Similar Compounds
4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
属性
IUPAC Name |
4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFACCQZWQYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)




![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)







